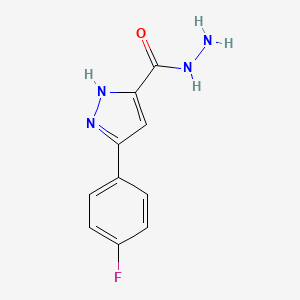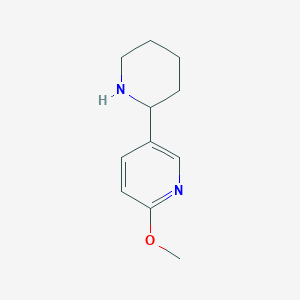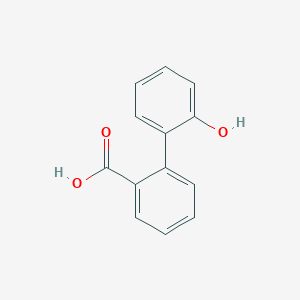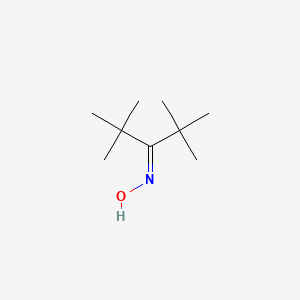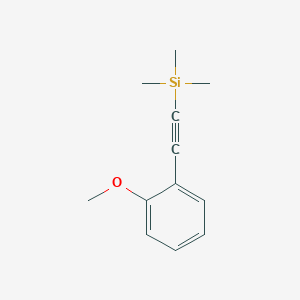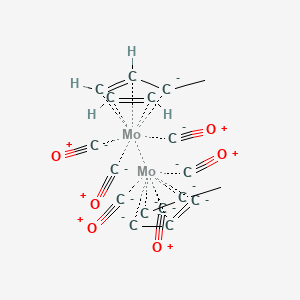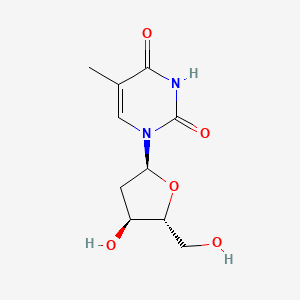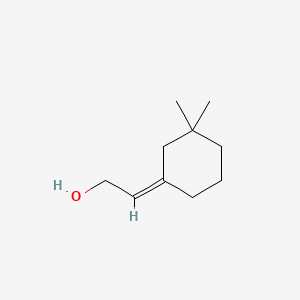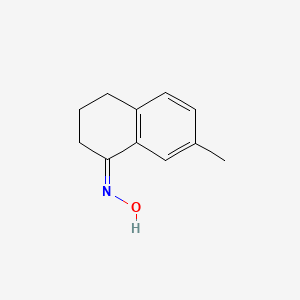
(NZ)-N-(7-methyl-3,4-dihydro-2H-naphthalen-1-ylidene)hydroxylamine
説明
NZ-N-(7-methyl-3,4-dihydro-2H-naphthalen-1-ylidene)hydroxylamine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as MNA or MNAH and has been found to have several interesting properties that make it a useful tool for researchers in a variety of fields.
科学的研究の応用
Cancer Research
- Androgen Receptor Antagonists for Prostate Cancer Therapy : A study on a series of 3-hydroxy-N'-((naphthalen-2-yl)methylene)naphthalene-2-carbohydrazides, which are structurally related to the compound of interest, discussed their potential as androgen receptor (AR)-coactivator disruptors. This could have implications for prostate cancer therapy, emphasizing the importance of E/Z isomerism in determining biological activity (Blanco et al., 2012).
Alzheimer's Disease
- Fluorescent Probes for β-Amyloid Detection : Another research focused on synthesizing fluorescent probes based on naphthalene derivatives for detecting β-amyloid aggregates, which are significant in Alzheimer's disease diagnosis. This study illustrates the utility of these compounds in the development of diagnostic tools for neurodegenerative diseases (Fa et al., 2015).
Environmental Monitoring
- Detection of Polycyclic Aromatic Hydrocarbons (PAHs) : Hydroxylamine reduced silver colloid has been utilized as a surface-enhanced Raman scattering (SERS) substrate for detecting naphthalene and phenanthrene at trace levels. This application is crucial for environmental monitoring and pollution assessment, showcasing the potential of hydroxylamine derivatives in sensitive detection methods (Haruna et al., 2016).
Molecular Sensing
- Chemosensors for Metal Ions : Research into chemosensors based on naphthalene derivatives for detecting Al(III) ions highlights the importance of these compounds in sensing applications. Such sensors can be used for environmental monitoring and biochemical studies, indicating the versatility of naphthalene-based compounds in creating sensitive and selective detection systems (Ding et al., 2013).
特性
IUPAC Name |
(NZ)-N-(7-methyl-3,4-dihydro-2H-naphthalen-1-ylidene)hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-8-5-6-9-3-2-4-11(12-13)10(9)7-8/h5-7,13H,2-4H2,1H3/b12-11- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRXXCKJRKNRTSY-QXMHVHEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CCCC2=NO)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC\2=C(CCC/C2=N/O)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(NZ)-N-(7-methyl-3,4-dihydro-2H-naphthalen-1-ylidene)hydroxylamine | |
CAS RN |
5462-81-7 | |
| Record name | NSC16030 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16030 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



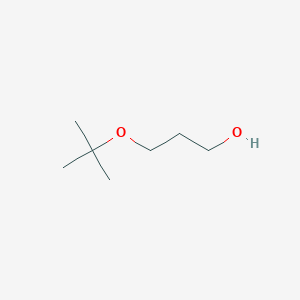
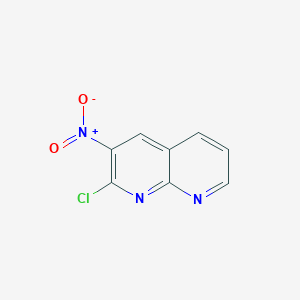
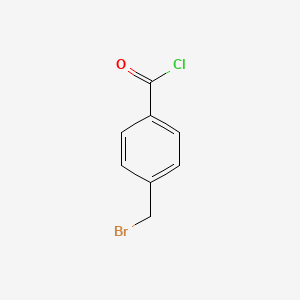
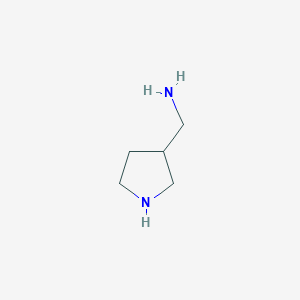
![p-Tolyl [2-(trimethylsilyl)ethynyl] sulfone](/img/structure/B1599287.png)
